N-Desmethyl Netupitant is a significant compound in the realm of pharmacology, primarily recognized as a metabolite of Netupitant, which is a selective neurokinin-1 receptor antagonist. This compound is classified under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals. With a molecular formula of and a molecular weight of 564.58 g/mol, N-Desmethyl Netupitant plays a crucial role in the therapeutic efficacy of antiemetic treatments, particularly in managing chemotherapy-induced nausea and vomiting.
N-Desmethyl Netupitant is derived from the metabolism of Netupitant, which is marketed under the brand name Akynzeo. This compound belongs to the category of neurokinin-1 receptor antagonists, which are pivotal in blocking the action of substance P, a neuropeptide associated with the vomiting reflex. The compound's classification encompasses pharmaceutical standards and intermediates used in drug formulation and development .
The synthesis of N-Desmethyl Netupitant can be achieved through various chemical processes that involve the demethylation of Netupitant. One common method utilizes catalytic hydrogenation or chemical reduction techniques to remove the methyl group from the nitrogen atom in the structure of Netupitant. Specific synthetic pathways may involve reagents such as lithium aluminum hydride or borane in anhydrous solvents to facilitate this transformation.
The detailed synthetic route may include:
The molecular structure of N-Desmethyl Netupitant features several key functional groups that contribute to its pharmacological activity. The compound has a piperazine ring, trifluoromethyl groups, and an isobutyramide moiety.
The three-dimensional conformation is essential for its interaction with neurokinin-1 receptors, influencing its biological activity .
N-Desmethyl Netupitant undergoes several chemical reactions relevant to its metabolic pathway and potential applications:
These reactions are crucial for understanding its pharmacokinetics and pharmacodynamics in clinical applications .
N-Desmethyl Netupitant functions primarily as a neurokinin-1 receptor antagonist. The mechanism involves:
N-Desmethyl Netupitant possesses several notable physical and chemical properties:
These properties are essential for formulation development and ensuring consistent therapeutic efficacy .
N-Desmethyl Netupitant is primarily utilized in scientific research related to pharmacology and toxicology:
N-Desmethyl netupitant (M1) is generated via cytochrome P450 (CYP)-mediated oxidative demethylation of the parent drug netupitant. This reaction targets the tertiary amine group in netupitant’s piperazine ring, replacing a methyl group with a hydrogen atom to form the secondary amine metabolite. The process involves two sequential redox steps:
This pathway dominates netupitant’s Phase I metabolism, accounting for >60% of initial biotransformation reactions in human hepatocytes. The reaction is irreversible due to formaldehyde elimination, driving metabolic flux toward M1 accumulation [2] [3].
CYP3A4 is the primary enzyme responsible for N-desmethyl netupitant biosynthesis, with minor contributions from CYP2D6 and CYP2C9:
Table 1: Enzymatic Contributions to N-Desmethyl Netupitant Formation
Enzyme | Relative Contribution | Inhibition Impact | Induction Impact |
---|---|---|---|
CYP3A4 | 80-90% | ↑ M1 exposure (≥50%) | ↓ M1 formation (70-80%) |
CYP2D6 | 10-15% | Minimal change | Minimal change |
CYP2C9 | 5-10% | Minimal change | Minimal change |
Key biochemical characteristics:
In vitro studies using human liver microsomes demonstrate ≥95% suppression of M1 generation upon addition of ketoconazole (CYP3A4 inhibitor). Conversely, rifampin pretreatment (CYP3A4 inducer) accelerates netupitant clearance, reducing M1 systemic exposure by 75-80% [2] [3] [6].
Netupitant undergoes complex biotransformation with three principal metabolites exhibiting pharmacological activity:
Table 2: Comparative Metabolite Profile of Netupitant
Metabolite | Chemical Designation | Metabolic Pathway | Relative Abundance | Receptor Binding Affinity (NK1) |
---|---|---|---|---|
M1 (N-desmethyl) | Desmethyl-netupitant | CYP3A4 demethylation | 45-50% | Ki = 0.8 nM (vs. 0.3 nM for parent) |
M2 | Netupitant N-oxide | Flavin monooxygenase oxidation | 30-35% | Ki = 5.2 nM |
M3 | Hydroxy-netupitant | CYP3A4 hydroxylation | 15-20% | Ki = 2.7 nM |
Pathway competition dynamics:
Elimination characteristics:
Notably, M1 maintains 80% of netupitant’s NK1 receptor antagonism in vitro and contributes significantly to delayed-phase antiemetic effects due to its extended half-life. The metabolite accumulates over multiple chemotherapy cycles, potentially enhancing antiemetic protection with repeated dosing [2] [3] [8].
Mechanistic pharmacokinetic models characterize N-desmethyl netupitant disposition:
Two-compartment metabolism-elimination model:
d[Netupitant]/dt = - (k_m + k_h + k_o)[Netupitant] d[M1]/dt = k_m[Netupitant] - k_e[M1]
Where:
Key model-derived parameters:
Population pharmacokinetic insights:
Positron emission tomography (PET) studies with carbon-11 labeled netupitant confirm brain penetration of M1, with receptor occupancy ≥80% at 24 hours post-administration. This correlates with the metabolite’s extended pharmacological activity against delayed-phase emesis [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4